L-Serine hydrochloride

Description

BenchChem offers high-quality L-Serine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Serine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

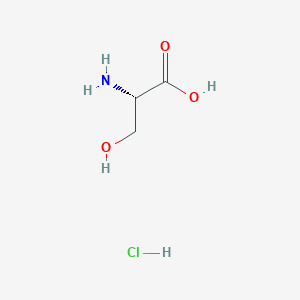

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMOVTSFWYRCOB-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481020 | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16428-75-4 | |

| Record name | L-Serine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Serine Hydrochloride: A Fundamental Properties Guide for Researchers

This in-depth technical guide provides core information on the fundamental properties of L-Serine hydrochloride for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

L-Serine hydrochloride is the hydrochloride salt of the non-essential amino acid L-Serine. The addition of hydrochloric acid increases its solubility in aqueous solutions and can improve its stability.

Table 1: Physicochemical Properties of L-Serine Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | (2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | [1] |

| CAS Number | 16428-75-4 | [2] |

| Molecular Formula | C₃H₈ClNO₃ | [1][2] |

| Molecular Weight | 141.55 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | Not available. L-Serine (base) decomposes at 228 °C. | [4] |

| Solubility | Soluble in water. | [5] |

| Storage | Store at room temperature, keep dry and cool. | [2] |

Table 2: Spectroscopic and Crystallographic Data of Serine Derivatives

| Data Type | Description | Reference(s) |

| X-ray Crystallography | Crystal structure of DL-Serine hydrochloride has been determined. | [6][7] |

| ¹H NMR (L-Serine in D₂O) | δ 3.90 (dd, 1H), 3.86 (dd, 1H), 3.76 (dd, 1H) | [8] |

| ¹³C NMR (L-Serine) | Chemical shifts at approximately 59.1 ppm (α-carbon), 63.1 ppm (β-carbon), and 175.2 ppm (carboxyl carbon). | |

| FTIR (L-Serine) | Characteristic peaks for amino and carboxyl groups. Spectra can differ between L- and DL-isomers. | [9] |

| Mass Spectrometry (L-Serine) | Electron ionization mass spectra show characteristic fragmentation patterns. | [10][11] |

Synthesis and Purification

L-Serine hydrochloride is typically synthesized from L-Serine. A common method involves the esterification of L-Serine to its methyl ester, followed by hydrolysis.

Synthesis of L-Serine Methyl Ester Hydrochloride

A general protocol for the synthesis of L-Serine methyl ester hydrochloride involves reacting L-Serine with thionyl chloride in methanol.[12]

Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Suspend L-Serine in anhydrous methanol and cool the mixture to 0-5 °C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure to obtain the crude L-Serine methyl ester hydrochloride.

Purification by Recrystallization

Purification of serine derivatives can be achieved by recrystallization.

Experimental Protocol: Recrystallization of L-Serine Methyl Ester Hydrochloride

-

Dissolve the crude L-Serine methyl ester hydrochloride in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Dry the crystals under vacuum.

Figure 1: Workflow for the synthesis and purification of L-Serine methyl ester hydrochloride.

Biological Role and Signaling Pathways

L-Serine and its derivatives play crucial roles in the central nervous system (CNS). L-Serine is a precursor to several important biomolecules, including other amino acids and neurotransmitters.

Role in Neuromodulation

L-Serine is the precursor to D-Serine, a key co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[13] This modulation of NMDA receptor activity is critical for synaptic plasticity, learning, and memory. The synthesis of D-Serine from L-Serine is catalyzed by the enzyme serine racemase. Astrocytes are thought to release L-Serine, which is then taken up by neurons for conversion to D-Serine in a "serine shuttle" mechanism.

L-Serine itself can also act as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors in the CNS.[14]

Figure 2: L-Serine signaling pathways in the central nervous system.

Experimental Protocols

Quality Control: HPLC Analysis

High-performance liquid chromatography (HPLC) is a common method for assessing the purity of amino acids and their derivatives. Chiral HPLC can be used to separate D- and L-enantiomers.

Experimental Protocol: Chiral HPLC for Serine Enantiomers

-

Column: A chiral column, such as one based on a macrocyclic glycopeptide, is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[15]

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often employed as amino acids lack a strong chromophore. Derivatization with a UV-active tag can enhance sensitivity.[2]

-

Sample Preparation: Dissolve the L-Serine hydrochloride sample in the mobile phase or a compatible solvent.

Figure 3: General workflow for the HPLC analysis of L-Serine hydrochloride.

In Vitro Neuroprotection Assay

L-Serine has been shown to be neuroprotective in various in vitro models of neurotoxicity.

Experimental Protocol: Assessing Neuroprotection in Neuronal Cell Culture

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in an appropriate medium.

-

Treatment: Pre-treat the cells with various concentrations of L-Serine hydrochloride for a specified period (e.g., 24 hours).

-

Induction of Toxicity: Expose the cells to a neurotoxin (e.g., glutamate or β-N-methylamino-L-alanine (BMAA)) in the presence or absence of L-Serine hydrochloride.[16][17]

-

Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH assay.[14][18]

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with L-Serine hydrochloride to determine the neuroprotective effect.

Safety and Handling

L-Serine is a naturally occurring amino acid and is generally considered safe. However, as with any chemical, appropriate safety precautions should be taken when handling L-Serine hydrochloride.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Store in a tightly closed container in a dry and well-ventilated place.

This guide provides a summary of the fundamental properties of L-Serine hydrochloride for research purposes. For detailed experimental procedures and safety information, it is essential to consult the relevant primary literature and safety data sheets.

References

- 1. L-Serine, hydrochloride (1:1) | C3H8ClNO3 | CID 12219627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Crystal and molecular structure of DL-serine hydrochloride studied by X-ray diffraction, low-temperature Fourier transform infrared spectroscopy and DFT(B3LYP) calculations. | Semantic Scholar [semanticscholar.org]

- 4. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-serine, methyl ester, hydrochloride [webbook.nist.gov]

- 6. Crystal and molecular structure of DL-serine hydrochloride studied by X-ray diffraction, low-temperature Fourier transform infrared spectroscopy and DFT(B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]

- 10. researchgate.net [researchgate.net]

- 11. Serine [webbook.nist.gov]

- 12. sp.ts.fujitsu.com [sp.ts.fujitsu.com]

- 13. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. helixchrom.com [helixchrom.com]

- 16. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

The Pivotal Role of L-Serine in One-Carbon Metabolism: A Technical Guide

Abstract: One-carbon metabolism comprises a complex network of interconnected biochemical pathways essential for cellular function, facilitating the transfer of one-carbon units for the biosynthesis of nucleotides, amino acids, and for universal methylation reactions. L-Serine, a non-essential amino acid, serves as the principal donor of these one-carbon units, positioning it at a critical nexus of cellular metabolic processes. This technical guide provides an in-depth examination of the role of L-Serine hydrochloride in one-carbon metabolism. It details the core biochemical reactions, downstream metabolic fates, and regulatory aspects. Furthermore, this document furnishes detailed experimental protocols for metabolic flux analysis and enzyme activity assays, presents quantitative data in structured formats, and utilizes diagrams to illustrate key pathways and workflows, targeting researchers, scientists, and professionals in drug development.

Introduction to One-Carbon Metabolism

One-carbon (1C) metabolism is a series of interlinking pathways that manage the transfer of one-carbon groups in various oxidation states, such as methyl (-CH₃), methylene (-CH₂-), and formyl (-CHO).[1] This metabolic network is fundamental to life, supporting three critical cellular functions:

-

Biosynthesis: It provides the necessary building blocks for purines and the pyrimidine thymidylate, which are essential for DNA and RNA synthesis.[2][3]

-

Amino Acid Homeostasis: It is central to the interconversion of amino acids, notably serine and glycine, and the regeneration of methionine.[3][4]

-

Biological Methylation: It generates S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other small molecules, playing a crucial role in epigenetic regulation and cellular signaling.[1][4][5]

The 1C network is primarily organized around two interconnected cycles: the Folate Cycle and the Methionine Cycle .[2][4] The folate cycle utilizes derivatives of tetrahydrofolate (THF) to carry and process one-carbon units, while the methionine cycle is responsible for regenerating methionine and producing SAM.[4][6]

L-Serine: The Primary One-Carbon Donor

L-Serine, often supplied in its stable salt form L-Serine hydrochloride for experimental use, is the major source of one-carbon units for this entire metabolic network.[4][6] The entry of L-Serine's carbon into the 1C pathways is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme Serine Hydroxymethyltransferase (SHMT) .[7][8]

This reversible reaction involves the conversion of L-Serine to glycine and the simultaneous transfer of its β-carbon to tetrahydrofolate (THF), yielding 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[8][9] This reaction is the primary source of one-carbon units available to the cell.[8]

SHMT exists in two key isoforms:

-

SHMT1: Located in the cytoplasm.

-

SHMT2: Located in the mitochondria.

This compartmentalization allows for differential regulation and function of 1C metabolism in different cellular locations.[10] The mitochondrial pathway is considered critical, especially in embryonic development and cancer.[10]

Downstream Fates of L-Serine-Derived One-Carbon Units

The 5,10-CH₂-THF generated from L-Serine is a metabolic hub that fuels numerous downstream pathways.

Nucleotide Biosynthesis

A primary fate of serine-derived carbons is the synthesis of nucleotides, a process critical for proliferating cells.[11]

-

Thymidylate Synthesis: 5,10-CH₂-THF donates its one-carbon unit to deoxyuridine monophosphate (dUMP) in a reaction catalyzed by thymidylate synthase (TYMS), producing deoxythymidine monophosphate (dTMP).[2] This reaction is essential for DNA synthesis.

-

Purine Synthesis: The one-carbon unit from 5,10-CH₂-THF can be oxidized to 10-formyl-THF, which is required at two steps in the de novo purine synthesis pathway to form the purine ring.[3]

Methionine Cycle and Methylation

The folate cycle is directly linked to the methionine cycle. 5,10-CH₂-THF is irreversibly reduced to 5-methyl-THF by methylenetetrahydrofolate reductase (MTHFR).[2] 5-methyl-THF then donates its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase (MS).[9] Methionine is subsequently converted to S-adenosylmethionine (SAM), the primary methyl donor for most biological methylation reactions, including the epigenetic modification of DNA and histones.[4][5] Thus, the carbon atom from L-serine's side chain can ultimately be used to epigenetically regulate gene expression.[5]

Redox Homeostasis

One-carbon metabolism is also intrinsically linked to cellular redox balance. The oxidation of serine-derived one-carbon units in the folate cycle can generate NADPH, which is essential for antioxidant defense systems, including the regeneration of reduced glutathione.[12][13] This connection is particularly important in cancer cells, which often experience high levels of oxidative stress.[14]

Experimental Analysis of L-Serine Metabolism

Investigating the flux and regulation of serine in one-carbon metabolism requires specialized techniques. Metabolic flux analysis using stable isotope tracers is a powerful approach.[12][15]

Metabolic Flux Analysis with Stable Isotope Tracers

This technique involves culturing cells in a medium where a standard nutrient (like serine) is replaced with its heavy-isotope-labeled counterpart (e.g., [U-¹³C]-L-Serine or DL-Serine-2,3,3-d3).[12] The heavy atoms act as tracers, and their incorporation into downstream metabolites is measured by mass spectrometry. This allows for the quantitative tracking of atoms through the metabolic network, providing a direct measure of pathway activity or "flux".[12]

Protocol 1: Stable Isotope Tracing of L-Serine Metabolism

This protocol provides a general framework for tracing L-Serine metabolism in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium and supplements

-

Serine-free formulation of the culture medium

-

Isotopically labeled L-Serine (e.g., [U-¹³C₃, ¹⁵N]-L-Serine)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% methanol (LC-MS grade), ice-cold

-

Cell scrapers

-

Refrigerated centrifuge (4°C)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Labeling:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to ~80% confluency.

-

Prepare the labeling medium by supplementing serine-free medium with the labeled L-Serine to a final physiological concentration (e.g., 0.4 mM).

-

Aspirate the standard medium, wash cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate under standard conditions (37°C, 5% CO₂) for a time course (e.g., 0, 1, 4, 8, 24 hours).[12]

-

-

Metabolite Extraction:

-

To quench metabolism, place the culture plate on a bed of dry ice.

-

Aspirate the labeling medium and wash immediately with ice-cold saline (0.9% NaCl).

-

Add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a 6-well plate).

-

Scrape the cells into the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

-

Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris.[12]

-

Carefully transfer the supernatant to a new tube for analysis. Store at -80°C.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS system configured for polar metabolite analysis (e.g., HILIC or reversed-phase ion-pairing chromatography).

-

Operate the mass spectrometer in a mode that allows for the detection of different isotopologues (mass variants) of key metabolites (e.g., glycine, purines, SAM).[12]

-

-

Data Analysis:

-

Integrate the peak areas for each mass isotopologue of a given metabolite.

-

Correct the raw data for the natural abundance of heavy isotopes to determine the fractional enrichment from the tracer.

-

The resulting Mass Isotopologue Distribution (MID) reveals the contribution of the tracer to each metabolite pool.

-

Quantitative Data Presentation

The data from flux analysis experiments are typically summarized in tables showing the fractional abundance of each mass isotopologue for key metabolites under different conditions.

Table 1: Representative Mass Isotopologue Distribution (MID) in Cells Labeled with [U-¹³C₃]-L-Serine for 8 hours

| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Condition X |

| Glycine | M+0 | 25.1 | 45.3 |

| M+1 | 2.9 | 3.1 | |

| M+2 | 72.0 | 51.6 | |

| ATP (Purine) | M+0 | 55.4 | 68.2 |

| M+1 | 6.1 | 7.5 | |

| M+2 | 38.5 | 24.3 | |

| Methionine | M+0 | 94.2 | 93.8 |

| M+1 | 5.8 | 6.2 |

Note: This table presents hypothetical data for illustrative purposes. M+0 represents the unlabeled metabolite, M+1 has one ¹³C atom, M+2 has two, etc. A high M+2 fraction in glycine indicates significant flux from serine. A high M+2 in the purine component of ATP indicates that serine's carbons were used for de novo purine synthesis.

Protocol 2: SHMT Activity Assay

This protocol describes an indirect spectrophotometric assay to measure SHMT activity.

Principle: SHMT can catalyze the cleavage of L-allothreonine to glycine and acetaldehyde. The produced acetaldehyde is then reduced by alcohol dehydrogenase, which consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.[16]

Materials:

-

Cell or tissue lysate (source of SHMT)

-

Assay buffer: 50 mM Phosphate buffer, pH 8.0

-

Pyridoxal 5'-phosphate (PLP) solution

-

L-allothreonine solution (substrate)

-

NADH solution

-

Alcohol dehydrogenase (from yeast)

-

Spectrophotometer capable of reading at 340 nm

Methodology:

-

Prepare a reaction mixture in a cuvette containing assay buffer, 250 µM PLP, 250 µM NADH, and an excess of alcohol dehydrogenase (~20 µg).[16]

-

Add the cell lysate containing SHMT to the cuvette and incubate briefly to allow for PLP binding.

-

Initiate the reaction by adding the substrate, L-allothreonine, to a final concentration of ~10-20 mM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of reaction is proportional to the SHMT activity and can be calculated using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

L-Serine Biosynthesis

While L-Serine can be obtained from the diet, many cells, particularly cancer cells, can synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG).[17][18] This pathway, often upregulated in cancer, involves three enzymatic steps:

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate.[17][19]

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine.[17][19]

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to yield L-Serine.[17][19]

The upregulation of this pathway in tumors allows them to divert glycolytic intermediates to support the anabolic demands of one-carbon metabolism.[11][20]

Conclusion and Future Directions

L-Serine hydrochloride, as a source of the metabolically critical L-Serine molecule, stands at the crossroads of cellular metabolism. Its role as the primary one-carbon donor is indispensable for the synthesis of macromolecules, the maintenance of redox balance, and the epigenetic control of the genome. The dependence of rapidly proliferating cells, such as cancer cells, on serine and one-carbon metabolism has made this network a promising target for therapeutic intervention.[14][21] Future research, aided by the powerful techniques of metabolic flux analysis and metabolomics, will continue to unravel the complex regulation of this pathway and its role in human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. annualreviews.org [annualreviews.org]

- 3. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]

- 4. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport [elifesciences.org]

- 11. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 19. Serine - Wikipedia [en.wikipedia.org]

- 20. Serine metabolism in tumor progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Novel Neurobiological Functions of L-Serine

Abstract: L-serine, a non-essential amino acid, has emerged as a molecule of significant interest in neurobiology, extending far beyond its canonical role in protein synthesis. Traditionally viewed as a simple metabolic intermediate, recent research has illuminated its critical functions in neurotransmission, neuroprotection, and neurodevelopment. L-serine, often administered as the stable hydrochloride salt in clinical and preclinical studies, acts as a key precursor to neuromodulators D-serine and glycine, directly influencing synaptic plasticity through N-methyl-D-aspartate (NMDA) receptor modulation. Furthermore, it exhibits potent neuroprotective properties by mitigating excitotoxicity, regulating proteostasis via the unfolded protein response (UPR) and lysosomal pathways, and exerting anti-inflammatory effects. Its indispensable role in the proliferation and survival of neural stem cells underscores its importance in central nervous system (CNS) development. This guide provides an in-depth technical overview of these novel functions, summarizing key clinical data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.

Core Neurobiological Functions

L-serine's role in the CNS is multifaceted, acting as a central node that connects cellular metabolism with complex neural functions like signaling and protection.[1] It is primarily synthesized within glial cells, specifically astrocytes, from the glycolytic intermediate 3-phosphoglycerate.[1][2][3] This localized production is the starting point for its diverse functions.

Neurotransmission and Neuromodulation

L-serine is not directly a neurotransmitter but is the essential precursor to two critical neuromodulatory amino acids: D-serine and glycine.[4] The synthesis of L-serine in astrocytes and its subsequent transfer to neurons for the production of these signaling molecules forms a vital metabolic-neural network known as the astrocyte-neuron serine shuttle.[3][5]

-

D-Serine Synthesis: In neurons, L-serine is converted to D-serine by the enzyme serine racemase.[4] D-serine is the primary endogenous co-agonist for synaptic NMDA receptors, binding to the GluN1 subunit (formerly NR1).[6][7] Its presence is essential for the glutamate-induced activation of these receptors, a process fundamental to synaptic plasticity, long-term potentiation (LTP), and memory formation.[4][6][7] An impairment in the astrocytic L-serine biosynthesis pathway can lead to reduced D-serine levels, lower occupancy of the NMDA receptor co-agonist site, and subsequent deficits in synaptic function and cognition, as observed in models of Alzheimer's disease.[6][8]

-

Glycine Synthesis: L-serine can be reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT).[5] Glycine also functions as a co-agonist at NMDA receptors, although it is considered the dominant co-agonist at extrasynaptic NMDA receptors.[4][5] Additionally, glycine is a major inhibitory neurotransmitter in its own right, activating glycine receptors (GlyRs), which are ligand-gated chloride channels that hyperpolarize neurons and reduce their excitability.[9][10]

Neuroprotection

L-serine demonstrates significant neuroprotective capabilities through several distinct mechanisms, positioning it as a therapeutic candidate for neurological injuries and diseases.[9][11]

-

Anti-Excitotoxicity: By acting as an agonist for inhibitory glycine receptors, L-serine can hyperpolarize neuronal membranes, thereby reducing excitability and protecting against glutamate-induced excitotoxicity.[9][10] This is particularly relevant in conditions like cerebral ischemia.[10]

-

Regulation of Proteostasis: L-serine plays a role in maintaining cellular protein quality control. It has been shown to prevent the misincorporation of neurotoxins like β-N-methylamino-L-alanine (BMAA) into proteins, thus averting proteotoxic stress.[12][13] Mechanistically, L-serine can modulate the Unfolded Protein Response (UPR) and increase the translation of chaperone proteins.[14] Furthermore, it selectively induces the activity of autophagic-lysosomal enzymes, specifically cathepsins B and L, enhancing the clearance of misfolded protein aggregates, a hallmark of many neurodegenerative diseases.[14]

-

Anti-Inflammatory Effects: L-serine can suppress neuroinflammation.[13][15] It downregulates the activation and proliferation of microglia and astrocytes, and reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][15] This effect may be mediated by the upregulation of PPAR-γ, which is crucial for microglial polarization toward the anti-inflammatory M2 phenotype.[4]

-

Trophic Support and Apoptosis Inhibition: L-serine functions as a glia-derived trophic factor that promotes the survival and differentiation of neurons.[3] It can activate the PI3K/Akt/mTOR signaling pathway, which in turn inhibits the activity of caspase-3 and caspase-9, key executioners in the apoptosis cascade.[9][10]

Neurodevelopment and Metabolism

The de novo synthesis of L-serine is essential for the proper development and function of the CNS.[16] Congenital defects in the L-serine synthesis pathway lead to severe neurological disorders characterized by microcephaly, seizures, and profound developmental delay, underscoring its critical role.[16][17]

-

Neural Stem Cell Proliferation: L-serine acts as a crucial neurotrophic factor that promotes the proliferation and differentiation of neural stem cells (NSCs).[9]

-

Precursor for Biomolecules: Beyond its role in protein synthesis, L-serine is a vital precursor for a host of essential biomolecules in the brain.[3] It contributes to the synthesis of phospholipids and sphingolipids (essential for cell membranes and myelination), as well as purines and pyrimidines (the building blocks of DNA and RNA) through one-carbon metabolism.[2][18]

Therapeutic Potential and Clinical Data

The novel functions of L-serine have prompted clinical investigation into its therapeutic potential for several neurological disorders.

Amyotrophic Lateral Sclerosis (ALS)

Preclinical studies suggested L-serine could offer protection against BMAA-induced neurotoxicity, a potential environmental trigger for ALS.[12][19] This led to human trials to assess its safety and potential efficacy. A Phase I clinical trial found that L-serine was generally safe and well-tolerated in ALS patients at doses up to 15 grams twice daily.[20][21] Exploratory efficacy analysis from this safety trial suggested a possible dose-related slowing of disease progression.[21][22]

| Parameter | Dosage Group | Result | Citation |

| Safety & Tolerability | 0.5g to 15g twice daily | Generally well tolerated; some GI side effects at higher doses. | [20][21] |

| ALSFRS-R Decline | 15g twice daily | 85% reduction in functional decline vs. historical placebo controls. | [22] |

| ALSFRS-R Slope | All L-serine groups | 34% reduction in the slope of decline (p=0.044). | [21] |

| CSF L-Serine Levels | Highest dose group | Approximately 4-fold increase in concentration. | [21] |

Alzheimer's Disease (AD)

The role of L-serine in AD is complex and currently debated. One line of research suggests that impaired astrocytic L-serine production contributes to cognitive deficits by reducing D-serine and NMDA receptor activity, proposing that L-serine supplementation could be a viable therapy.[6][8] Conversely, other studies have reported that the primary enzyme for serine synthesis (PHGDH) is increased in AD brains, suggesting that supplementation could be detrimental by exacerbating an already elevated serine/glycine level, potentially leading to excitotoxicity.[23] Further large-scale clinical trials are needed to clarify these conflicting findings.[23][24][25]

GRIN-related Encephalopathies

GRIN-related disorders are severe neurodevelopmental conditions caused by mutations in the genes encoding NMDA receptor subunits.[26] For patients with loss-of-function mutations, L-serine supplementation is a promising therapeutic strategy aimed at increasing the availability of the co-agonist D-serine to enhance NMDA receptor function. A recent Phase 2A clinical trial provided evidence that L-serine is a safe treatment for children with these variants and can improve motor function and quality of life.[27]

| Parameter | Patient Cohort | Result | Citation |

| Gross Motor Function | All patients | Significant improvement in median GMFM-88 total score (p=0.002). | [27] |

| Quality of Life | All patients | Significant improvement in mean PedsQL total score (p=0.00068). | [27] |

| Cognitive Function | Severe group | Significant improvement in Bayley-III Cognitive subdomain (mean increase of 21.6 points, p=0.016). | [27] |

| Adaptive Behavior | Mild group | Improvement in Vineland Daily Living Skills domain (p=0.035). | [27] |

Key Experimental Protocols

Investigating the neurobiological functions of L-serine requires precise methodologies for its quantification and for testing its effects in relevant biological systems.

Quantification of L-Serine in Brain Tissue

Accurately measuring L-serine and its enantiomer D-serine is crucial. High-performance liquid chromatography (HPLC) is a common and robust method.[28][29]

-

Objective: To simultaneously quantify L-serine and D-serine concentrations in brain tissue homogenates.

-

Methodology (HPLC with Mass Spectrometry):

-

Tissue Homogenization: Brain tissue (e.g., hippocampus, cortex) is rapidly dissected, weighed, and homogenized in a suitable buffer (e.g., phosphate buffer or 0.1 M perchloric acid) on ice.

-

Deproteinization & Centrifugation: Proteins are precipitated, often by adding a solvent like acetonitrile or by the acidic homogenization buffer. The sample is then centrifuged at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitate.

-

Supernatant Extraction: The resulting supernatant containing the amino acids is carefully collected.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral column (e.g., chiral crown ether column) designed to separate enantiomers. An isocratic mobile phase (e.g., 0.3% trifluoroacetic acid in 10% acetonitrile) is used for elution.[28][29] This method avoids the need for a time-consuming derivatization step.

-

Detection and Quantification: The eluent is directed to a tandem mass spectrometer (MS/MS). Serine concentrations are determined by comparing the peak areas from the sample against a standard curve generated from known concentrations of L-serine and D-serine.

-

-

Alternative Method (HPLC with Fluorescence Detection):

-

Follow steps 1-3 above.

-

Derivatization: The supernatant is mixed with a fluorescent derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) and a chiral tag (e.g., N-acetyl-cysteine, NAC) to create fluorescent, separable diastereomers.[28][29]

-

Chromatographic Separation: The derivatized sample is separated on a standard reverse-phase C18 column.

-

Detection: A fluorescence detector is used to quantify the separated diastereomers.

-

In Vivo Neuroprotection Model (Primate Model of ALS)

This protocol, used to test the protective effects of L-serine against an environmental toxin implicated in ALS, provides a strong preclinical model.[19][30]

-

Objective: To determine if dietary L-serine supplementation can prevent or slow the development of ALS-like neuropathology in non-human primates exposed to the neurotoxin BMAA.

-

Methodology:

-

Animal Model: Vervets (Chlorocebus sabaeus) are used.

-

Grouping: Animals are divided into at least three groups: Control (placebo), BMAA-only, and BMAA + L-serine.

-

Dosing Regimen: The BMAA group receives a daily oral dose of BMAA. The BMAA + L-serine group receives the same daily dose of BMAA co-administered with a daily dose of L-serine. Dosing is continued for an extended period (e.g., 140 days).[30]

-

Monitoring: Animals are monitored regularly for clinical signs of motor neuron dysfunction.

-

Endpoint Analysis (Histopathology): At the end of the study period, animals are euthanized, and brain and spinal cord tissues are collected. Tissues are processed for immunohistochemical analysis.

-

Outcome Measures: Key pathological hallmarks of ALS are quantified, including the density of protein inclusions (e.g., TDP-43, ubiquitin) in motor neurons and the level of microglial activation (a marker of neuroinflammation).[19][30]

-

In Vitro Mechanistic Study (Lysosomal Activity)

Cell culture models are invaluable for dissecting the specific molecular mechanisms of L-serine's neuroprotective effects.[14]

-

Objective: To determine if L-serine treatment modulates protein clearance pathways in a human neuronal cell line.

-

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured under standard conditions.

-

Treatment: Cells are incubated for a defined period (e.g., 24-48 hours) in media containing different concentrations of L-serine (e.g., low and high physiological concentrations) or a vehicle control.

-

Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.

-

Enzyme Activity Assays: The activity of specific proteolytic enzymes is measured in the cell lysates using fluorogenic substrates.

-

Lysosomal Cathepsins: Specific substrates for Cathepsin B and Cathepsin L are used. Cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity.

-

Proteasomal Activity: Specific substrates for the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome are used in parallel assays.

-

-

Data Analysis: Enzyme activities are normalized to total protein concentration in the lysate. The activities in L-serine-treated cells are compared to the vehicle-treated control cells to determine the effect of the treatment.[14]

-

Conclusion and Future Directions

L-serine hydrochloride is emerging as a pivotal molecule in neurobiology, with demonstrated roles in neuromodulation, robust neuroprotective mechanisms, and foundational importance in neurodevelopment. Clinical data, particularly for ALS and GRIN-related encephalopathies, are promising, suggesting that supplementation may be a viable therapeutic strategy for specific neurological conditions.[22][27] However, the conflicting data surrounding its role in Alzheimer's disease highlight the need for caution and further rigorous investigation to understand the context-dependent effects of modulating serine metabolism in the brain.[23] Future research should focus on large-scale, placebo-controlled clinical trials and the development of biomarkers to identify patient populations most likely to benefit from L-serine therapy. The continued exploration of its downstream signaling pathways will undoubtedly uncover additional novel functions and therapeutic targets within the CNS.

References

- 1. l-Serine links metabolism with neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulating the serine metabolism in human differentiated astrocytes: an integrated multi omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel neuroglial and glioglial relationships mediated by L-serine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 7. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impairment of Glycolysis-Derived l-Serine Production in Astrocytes Contributes to Cognitive Deficits in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Serine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 14. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. L-serine synthesis in the central nervous system: a review on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Serine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. tandfonline.com [tandfonline.com]

- 21. neurology.org [neurology.org]

- 22. L-Serine: A Radical New Approach to ALS, Parkinson’s and Alzheimer’s | Wellness Hub [sg.iherb.com]

- 23. Study casts doubt on safety, efficacy of L-serine supplementation for AD | MDedge [mdedge.com]

- 24. caringsunshine.com [caringsunshine.com]

- 25. L-serine, a naturally occurring amino acid, and Alzheimer’s disease — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]

- 26. The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes [clinicbarcelona.org]

- 27. L-serine treatment in patients with GRIN-related encephalopathy: a phase 2A, non-randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Supplementing diet with amino acid successfully staves off signs of ALS in pre-clinical study | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the L-Serine Biosynthetic Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of L-Serine

L-serine is a crucial amino acid in mammalian cells, traditionally classified as non-essential. However, its demand can often exceed cellular synthetic capacity, rendering it conditionally essential.[1] L-serine is not merely a building block for proteins; it serves as a central metabolic hub, providing precursors for the synthesis of other amino acids like glycine and cysteine, nucleotides (purines and pyrimidines), and complex lipids such as phospholipids and sphingolipids.[2][3][4] In the central nervous system (CNS), L-serine is indispensable for the development and function of the brain, acting as a precursor to neurotransmitters, including D-serine, a major co-agonist of the NMDA receptor.[5][6]

Given its pivotal role, the dysregulation of L-serine metabolism is implicated in various pathologies, including neurological disorders and cancer, making its biosynthetic pathway a subject of intense research and a potential target for therapeutic intervention.[5][7][8]

A Note on L-Serine Hydrochloride: This guide focuses on the de novo biosynthetic pathway of L-serine within mammalian cells. L-serine hydrochloride is the acid salt of L-serine, typically produced through chemical synthesis, for example, by reacting L-serine with hydrochloric acid or thionyl chloride in a solvent like methanol.[9][10] It is a common and stable form used in research, cell culture media, and pharmaceutical applications due to its solubility and stability.[11][12] The cellular machinery, however, synthesizes L-serine, which is then available for metabolic processes or for formulation into its hydrochloride salt externally.

The Core Biosynthetic Route: The Phosphorylated Pathway

In mammalian cells, the primary route for de novo L-serine synthesis is the "phosphorylated pathway".[2][5] This cytosolic pathway diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) through three sequential enzymatic reactions to produce L-serine.[1][4]

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the first and rate-limiting step of the pathway.[7][13][14]

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) catalyzes the reversible transfer of an amino group from glutamate to 3-PHP, yielding O-phospho-L-serine (P-Ser) and α-ketoglutarate.[1][15][16]

-

Hydrolysis: Phosphoserine phosphatase (PSPH) catalyzes the final, irreversible step—the dephosphorylation of P-Ser to produce L-serine and inorganic phosphate.[17][18][19]

Enzymology and Pathway Regulation

The activity of the L-serine biosynthetic pathway is tightly controlled to meet cellular demands. This regulation occurs at the level of individual enzymes and through feedback mechanisms.

-

3-Phosphoglycerate Dehydrogenase (PHGDH): As the enzyme for the committed step, PHGDH is the principal point of regulation.[7] Its expression is often upregulated in cancer cells to meet the high demand for serine required for proliferation.[20] PHGDH functions as a tetramer and catalyzes the reversible oxidation of 3-PG.[13][21] While it is considered the rate-limiting enzyme, some studies suggest that primary control of the pathway flux can shift depending on metabolic conditions.[14][22]

-

Phosphoserine Aminotransferase 1 (PSAT1): This enzyme is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that catalyzes the reversible transamination of 3-PHP.[16] Like PHGDH, its expression is also elevated in certain cancers and is associated with chemoresistance.[23]

-

Phosphoserine Phosphatase (PSPH): PSPH catalyzes the final, irreversible hydrolysis of phosphoserine.[19] Crucially, this step is subject to feedback inhibition by the end-product, L-serine.[22][24] This allosteric regulation allows the cell to quickly downregulate serine synthesis when sufficient levels are present, preventing wasteful expenditure of resources. Therefore, the pathway is controlled primarily by the demand for serine rather than the supply of the precursor 3-PG.[22]

Quantitative Data on Pathway Enzymes

The kinetic properties of the biosynthetic enzymes can vary based on the specific mammalian cell type, species, and experimental conditions. The following table summarizes representative kinetic data found in the literature.

| Enzyme | Gene | Substrate | Apparent Km (µM) | Apparent Vmax | Cell/Tissue Source | Reference Notes |

| PHGDH | PHGDH | 3-Phosphoglycerate | 15 - 260 | - | Human (recombinant), Rat Liver | Km can vary significantly with buffer conditions and pH.[25] |

| NAD+ | 30 - 120 | - | Human (recombinant) | [25] | ||

| PSAT1 | PSAT1 | 3-Phosphohydroxypyruvate | ~15 | - | Human (recombinant) | Catalyzes a reversible reaction.[16] |

| L-Glutamate | ~2,500 | - | Human (recombinant) | [16] | ||

| O-Phospho-L-Serine | ~200 | 15% of wild-type (D100A variant) | Human (recombinant variant) | [16] | ||

| PSPH | PSPH | O-Phospho-L-Serine | 22 - 600 | - | Human (recombinant), various | Inhibited by the product L-serine.[26] |

Note: This table presents a range of values from different studies and should be used for comparative purposes. Absolute values are highly context-dependent.

Key Experimental Protocols

Analyzing the activity of the L-serine biosynthetic pathway and its enzymes is critical for research and drug development. Below are detailed methodologies for key assays.

Protocol: PHGDH Activity Assay (Colorimetric)

This protocol measures the activity of PHGDH by quantifying the production of NADH, which reduces a probe to generate a colorimetric signal.[27][28]

-

Principle: PHGDH converts 3-PG to 3-PHP, reducing NAD+ to NADH. A developer enzyme then uses the generated NADH to reduce a probe, resulting in a color change measured at 450 nm. The rate of color change is directly proportional to PHGDH activity.

-

Reagents & Materials:

-

PHGDH Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 8.4)

-

Cell/Tissue Lysate containing PHGDH

-

PHGDH Substrate (3-Phosphoglycerate and NAD+ mixture)

-

PHGDH Developer (contains probe and diaphorase)

-

NADH Standard (for standard curve)

-

96-well clear, flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

-

Procedure:

-

Sample Preparation: a. Homogenize tissue (~20 mg) or cells (~4 x 106) in 400 µL of ice-cold PHGDH Assay Buffer.[29] b. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[29] c. Collect the supernatant (lysate) and determine protein concentration (e.g., via BCA assay). d. Optional: To remove small molecule interference, perform an ammonium sulfate precipitation (e.g., 65% saturation), centrifuge, and resuspend the protein pellet in Assay Buffer.[27][29]

-

NADH Standard Curve: a. Prepare a serial dilution of the NADH Standard in PHGDH Assay Buffer to create standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well). b. Add 50 µL of each standard to separate wells of the 96-well plate.

-

Assay Reaction: a. Add 2-50 µL of your sample lysate to the desired wells. b. For each sample, prepare a parallel "Sample Background Control" well containing the same amount of lysate. c. Adjust the volume in all sample and background wells to 50 µL with PHGDH Assay Buffer. d. Prepare a Master Mix for samples containing Assay Buffer, Developer, and Substrate. e. Prepare a Background Control Mix containing Assay Buffer and Developer (no Substrate). f. Add 50 µL of the Master Mix to the sample wells. g. Add 50 µL of the Background Control Mix to the background control wells.

-

Measurement: a. Immediately begin measuring absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 2-3 minutes. b. The NADH standard curve can be read in endpoint mode after the kinetic run.

-

Calculation: a. Subtract the 0 NADH standard reading from all standard readings and plot the standard curve. b. Subtract the background control reading from the sample readings to get the corrected measurement. c. Choose two time points (T1 and T2) in the linear range of the reaction. d. Calculate the change in absorbance (ΔA450) and use the NADH standard curve to determine the amount of NADH (B) generated during this time (ΔT). e. Calculate PHGDH Activity (nmol/min/mg or mU/mg) = (B / (ΔT x P)), where P is the amount of protein in the sample well (in mg).

-

Protocol: PSPH Activity Assay (Malachite Green)

This protocol measures the activity of PSPH by quantifying the release of inorganic phosphate (Pi) from the substrate O-phospho-L-serine.[26]

-

Principle: PSPH hydrolyzes O-phospho-L-serine to L-serine and Pi. The reaction is stopped at various time points, and a malachite green reagent is added. This reagent forms a colored complex with free phosphate, and the absorbance is measured at ~620 nm.

-

Reagents & Materials:

-

Assay Buffer (e.g., HEPES with MgCl2)

-

Enzyme source (cell lysate or purified PSPH)

-

Substrate: O-phospho-L-serine (L-OPS)

-

Malachite Green Reagent

-

Phosphate Standard (e.g., KH2PO4) for standard curve

-

96-well clear, flat-bottom plate

-

Microplate reader capable of measuring absorbance at ~620 nm

-

-

Procedure:

-

Standard Curve: Prepare a phosphate standard curve (e.g., 0-100 µM) in the assay buffer.

-

Reaction Setup: a. Pre-warm the assay buffer and substrate solution to 37°C. b. In microcentrifuge tubes, prepare reaction mixtures containing assay buffer and varying concentrations of L-OPS. c. Initiate the reactions by adding the enzyme source (lysate). Total reaction volume can be, for example, 100 µL.

-

Incubation and Termination: a. Incubate the reactions at 37°C. b. At specific time points (e.g., 0, 5, 10, 15 minutes), take an aliquot of the reaction mixture and stop the reaction by adding it to a well of the 96-well plate already containing 100 µL of the malachite green reagent. The reagent itself typically stops the enzyme.[26]

-

Color Development and Measurement: a. Incubate the plate at room temperature for 15-30 minutes to allow for full color development.[26] b. Measure the absorbance at ~620 nm.

-

Calculation: a. Create a standard curve of absorbance vs. phosphate concentration. b. For each time point, use the standard curve to determine the concentration of phosphate released. c. Plot phosphate concentration vs. time to determine the initial reaction velocity (V0). d. Calculate specific activity based on the amount of enzyme added.

-

Disclaimer: The protocols provided are generalized guides. Researchers should optimize buffer conditions, substrate concentrations, and incubation times for their specific experimental setup and enzyme source.

References

- 1. researchgate.net [researchgate.net]

- 2. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metabolomicscentre.nl [metabolomicscentre.nl]

- 4. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | L-serine metabolic regulation and host respiratory homeostasis [frontiersin.org]

- 7. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 8. L-serine in disease and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]

- 10. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemscene.com [chemscene.com]

- 13. sinobiological.com [sinobiological.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. PSAT1 - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Phosphoserine Phosphatase Promotes Lung Cancer Progression through the Dephosphorylation of IRS-1 and a Noncanonical L-Serine-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. PSPH - Wikipedia [en.wikipedia.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 22. Control analysis of mammalian serine biosynthesis. Feedback inhibition on the final step - PMC [pmc.ncbi.nlm.nih.gov]

- 23. genecards.org [genecards.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. sigmaaldrich.cn [sigmaaldrich.cn]

- 28. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric) sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 29. abcam.com [abcam.com]

L-Serine Hydrochloride's Involvement in Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Synaptic plasticity, the cellular mechanism underpinning learning and memory, is a complex process involving numerous molecular players. Emerging evidence highlights the significant, albeit indirect, role of the non-essential amino acid L-serine in modulating synaptic function. This technical guide provides an in-depth exploration of L-serine hydrochloride's involvement in synaptic plasticity, focusing on its conversion to D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating this promising therapeutic avenue.

Core Concepts: The L-Serine to D-Serine Pathway and NMDA Receptor Function

L-serine's primary contribution to synaptic plasticity is as the metabolic precursor to D-serine.[1][2][3] This conversion is catalyzed by the pyridoxal-5'-phosphate-dependent enzyme, serine racemase. D-serine then acts as a potent and selective co-agonist at the glycine-binding site of the NMDA receptor.[3]

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (like D-serine or glycine) for its activation.[3] This dual requirement makes the NMDA receptor a molecular coincidence detector, firing only when there is both presynaptic glutamate release and postsynaptic depolarization (which relieves a magnesium block). The subsequent influx of calcium ions through the NMDA receptor channel is the primary trigger for the downstream signaling cascades that lead to long-lasting changes in synaptic strength, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Astrocytes play a crucial role in this process by synthesizing and releasing L-serine, which is then taken up by neurons for conversion to D-serine.[1][2] This "serine shuttle" between glia and neurons underscores the importance of metabolic coupling in the regulation of synaptic plasticity.[1] Studies in mouse models of Alzheimer's disease have shown that impaired astrocytic glycolysis leads to reduced L-serine production, which in turn results in lower D-serine levels, impaired NMDA receptor function, and deficits in synaptic plasticity and memory.[1][2]

Signaling Pathway Diagram

Quantitative Data on L-Serine Supplementation

While direct quantitative data on L-serine hydrochloride's effect on synaptic plasticity is still emerging, studies on its precursor role for D-serine and the effects of L-serine supplementation in disease models provide valuable insights.

| Study Focus | Animal Model | Treatment | Key Quantitative Findings | Reference |

| Spatial Memory Restoration | Alzheimer's Disease Mouse Model | 10% L-serine enriched diet for 2 months | Restored spatial memory (specific metrics not detailed in abstract). Significantly increased L-serine content in the hippocampus. | [2][4] |

| Cognitive and Behavioral Improvements | Growth Hormone-Releasing Hormone Knockout (GHRH-KO) Mice | 10% L-serine in drinking water for 12 weeks | Increased entries into the center of the open field test by 2-fold. Increased entries into the open arms of the elevated plus maze by 25%. | [5] |

| D-Serine Brain Levels | Healthy Rats | Intraperitoneal D-serine injection (not L-serine) | Produced a significant and prolonged elevation of D-serine levels in the cortex and hippocampus. | [6] |

| LTP Modulation by D-Serine | Rat Hippocampal Slices | 100 µM D-serine | Did not significantly alter the magnitude of LTP induced by various theta-burst stimulation protocols. | [7] |

| LTD Modulation by D-Serine | Rat Hippocampal Slices | 10 µM D-serine | Significantly augmented NMDA-NR2B-dependent LTD. | [7] |

| Synaptic Protein Levels | Chronic Cerebral Hypoperfusion Rat Model | Treadmill Exercise (as a positive control for plasticity) | Exercise significantly increased synaptophysin levels. A trend towards increased PSD-95 was observed (p=0.0556). | [8] |

Experimental Protocols

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method for assessing synaptic plasticity.

References

- 1. todayspractitioner.com [todayspractitioner.com]

- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 3. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. mdpi.com [mdpi.com]

- 6. Contribution of astrocytes to hippocampal long-term potentiation through release of d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of L-Serine Hydrochloride: An In-depth Technical Guide for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Serine hydrochloride for its effective use in experimental settings. The information is curated to assist researchers in understanding its fundamental characteristics, handling, and application in various scientific protocols.

Core Physicochemical Data

L-Serine hydrochloride is the hydrochloride salt of the amino acid L-Serine. It presents as a white crystalline powder.[1] Its fundamental properties are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₈ClNO₃ | [1] |

| Molecular Weight | 141.55 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 212-216 °C | [2] |

| Solubility in Water | Highly soluble | [1][2] |

| Solubility in Ethanol | Slightly soluble | [2] |

| pKa₁ (α-carboxyl) | ~2.19 (for L-Serine) | [3] |

| pKa₂ (α-amino) | ~9.15 (for L-Serine) | [4] |

| Stability | Stable under normal storage conditions. Should be kept away from strong oxidizing agents. | [1] |

| Storage | Store in a cool, dry place. | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of L-Serine hydrochloride. Below is a summary of expected spectral data.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | In D₂O, characteristic peaks for the α-proton, β-protons, and the hydroxyl proton are expected. The presence of the hydrochloride salt may cause shifts in the peak positions compared to free L-Serine. |

| ¹³C NMR | Signals corresponding to the α-carbon, β-carbon, and the carboxyl carbon are anticipated. |

| FTIR | Characteristic absorption bands for O-H, N-H, C-H, C=O (carboxyl), and C-O stretching vibrations are expected. The spectrum for the hydrochloride salt will differ from the free amino acid, particularly in the regions of the amino and carboxyl group vibrations. |

| UV-Vis | L-Serine hydrochloride is not expected to show significant absorbance in the UV-Vis region (200-800 nm) due to the absence of a chromophore. |

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature at which L-Serine hydrochloride transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered L-Serine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. For crystalline compounds, this range is typically narrow.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of L-Serine hydrochloride in various solvents.

Methodology:

-

Solvents: Prepare a set of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane).

-

Procedure:

-

Add approximately 10 mg of L-Serine hydrochloride to 1 mL of each solvent in separate test tubes.

-

Vortex or shake the tubes vigorously for 30 seconds.

-

Observe for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

Gentle heating can be applied to assess temperature effects on solubility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of L-Serine hydrochloride in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Additional experiments like COSY and HSQC can be performed for more detailed structural assignment.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., DSS or TSP in D₂O).

Signaling Pathways and Experimental Workflows

L-Serine is a key molecule in several cellular pathways, and its hydrochloride form is often used in experimental studies investigating these processes.

L-Serine Biosynthesis and Link to PI3K/Akt/mTOR Pathway

L-Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate. This pathway is crucial for providing the building blocks for protein and nucleotide synthesis and is often upregulated in proliferating cells. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, can influence L-Serine metabolism.

Caption: L-Serine biosynthesis pathway and its regulation by PI3K/Akt/mTOR.

L-Serine and its Role in NMDA Receptor Signaling

L-Serine serves as a precursor for the synthesis of D-Serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This signaling is vital for synaptic plasticity, learning, and memory.

Caption: Role of L-Serine in NMDA receptor signaling.

General Experimental Workflow for Studying L-Serine Effects

This workflow outlines a typical experimental process for investigating the effects of L-Serine hydrochloride on a biological system, such as a cell culture model.

Caption: A general experimental workflow using L-Serine hydrochloride.

References

L-Serine Hydrochloride: A Linchpin in Central Nervous System Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-serine, a non-essential amino acid, and its hydrochloride salt, are emerging as critical players in the intricate processes of central nervous system (CNS) development. Beyond its fundamental role in protein synthesis, L-serine is a key precursor to a variety of essential molecules, including the neurotransmitter D-serine, and is integral to neuronal proliferation, differentiation, and survival. Deficiencies in the L-serine biosynthesis pathway are linked to severe neurological disorders, underscoring its indispensable role. This technical guide synthesizes the current understanding of L-serine hydrochloride's function in CNS development, presenting key data, detailed experimental methodologies, and visual representations of the core signaling pathways.

The Crucial Role of L-Serine in CNS Development

L-serine is a vital component for the proper formation and function of the mammalian central nervous system.[1][2] Its significance is highlighted by the severe neurological symptoms observed in patients with serine deficiency disorders, which include congenital microcephaly, psychomotor retardation, and seizures.[1][3][4] L-serine's multifaceted role stems from its involvement in numerous metabolic and signaling pathways.

Precursor to Neurotransmitters and Essential Lipids

L-serine serves as the primary precursor for the synthesis of D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[5][6][7] The conversion of L-serine to D-serine is catalyzed by the enzyme serine racemase.[5] Additionally, L-serine is essential for the synthesis of sphingolipids and phosphatidylserine, which are critical components of neuronal membranes and are vital for neuritogenesis and neuronal survival.[8]

Role in Neuronal Proliferation and Differentiation

L-serine promotes the proliferation and differentiation of neural stem cells (NSCs).[9][10] This has been linked to its ability to activate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[9][10] Furthermore, L-serine can inhibit apoptosis in NSCs by suppressing the activation of caspase-3.[9][10]

L-Serine Biosynthesis and Metabolism in the CNS

The de novo synthesis of L-serine in the brain primarily occurs in astrocytes via the phosphorylated pathway, starting from the glycolytic intermediate 3-phosphoglycerate.[6][11] Neurons, particularly after final differentiation, have a limited capacity for L-serine synthesis and rely on astrocytes for its supply.[1][8]

The biosynthesis pathway consists of three key enzymatic steps:

-

Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH).[9]

-

Transamination: 3-phosphohydroxypyruvate is converted to 3-phosphoserine by phosphoserine aminotransferase (PSAT).[9]

-

Dephosphorylation: 3-phosphoserine is hydrolyzed to L-serine by phosphoserine phosphatase (PSP).[9]

Signaling Pathways Influenced by L-Serine

NMDA Receptor Signaling

As the precursor to D-serine, L-serine is intrinsically linked to the modulation of NMDA receptor activity. D-serine, along with glutamate, is required for the activation of synaptic NMDA receptors, which allows for the influx of Ca2+ into the neuron. This calcium influx is a critical trigger for downstream signaling cascades that regulate synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.

PI3K/Akt/mTOR Pathway in Neuroprotection

L-serine has been shown to promote the survival and proliferation of neural stem cells through the activation of the PI3K/Akt/mTOR pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway by L-serine leads to the inhibition of apoptotic machinery, such as caspase-3, thereby protecting neural progenitors from cell death.

Quantitative Data Summary

While comprehensive tables of quantitative data require access to primary research articles, the existing literature provides key insights into the impact of L-serine on CNS development.

| Parameter | Finding | Species/Model | Reference |

| L- and D-Serine Levels | Marked decrease in cerebral cortex and hippocampus | Brain-specific Phgdh knockout mice | [11] |

| L-Serine in CSF | Strongly decreased concentrations in patients with fatal cerebral edema | Human | [12] |

| D-Serine in CSF | High concentrations immediately after birth, declining to low values in infancy | Healthy human children | [13] |

| D-Serine in CSF | Almost undetectable in untreated 3-phosphoglycerate dehydrogenase-deficient patients | Human | [13] |

| L-Serine Treatment | Dose-dependently suppressed ROS elevation and apoptotic events (7.5-20 mM) | Mouse hippocampal neuronal HT22 cells | [14] |

Experimental Protocols

Detailed, step-by-step experimental protocols are best sourced from the original research publications. However, this section provides an overview of the key methodologies employed in studying the function of L-serine hydrochloride in CNS development.

Generation of Knockout Mouse Models

Objective: To study the in vivo effects of L-serine deficiency on CNS development.

Methodology Overview:

-

Gene Targeting: The most common approach involves the use of the Cre-LoxP system to generate conditional knockout mice, specifically targeting genes in the L-serine biosynthesis pathway, such as Phgdh.[11]

-

Breeding: Mice carrying the floxed allele (e.g., Phgdh^flox/flox^) are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active in neural progenitor cells or astrocytes).[11]

-

Genotyping: PCR analysis of tail DNA is used to confirm the presence of the floxed allele and the Cre transgene.[4][11]

-

Validation: Successful knockout is confirmed by measuring mRNA and protein levels of the target gene in the specific brain regions using techniques like RT-qPCR and Western blotting.

Quantification of L-Serine and D-Serine in Brain Tissue

Objective: To measure the concentrations of L-serine and D-serine in different brain regions.

Methodology Overview:

-

Sample Preparation: Brain tissue is homogenized, followed by deproteinization, typically using perchloric acid. The supernatant containing the amino acids is then collected.[2]

-

Derivatization: As serine enantiomers lack a chromophore, they are often derivatized with a chiral reagent to enable detection and separation. Common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a chiral thiol.[2]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the standard technique for separating the derivatized D- and L-serine. A C18 reverse-phase column is commonly used.[2]

-

Detection: Detection methods include fluorescence detection, electrochemical detection, or mass spectrometry (MS) for higher sensitivity and specificity.[2] HPLC-MS/MS is a particularly powerful technique that can achieve enantioselective separation without derivatization using a chiral column.[2]

Assessment of Neuroprotection and Apoptosis

Objective: To evaluate the protective effects of L-serine against neuronal cell death.

Methodology Overview:

-

Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., HT22 hippocampal cells) are used.

-

Induction of Apoptosis: Apoptosis is induced using a neurotoxic agent or by creating conditions of oxidative stress.[14]

-

L-Serine Treatment: Cells are co-treated with varying concentrations of L-serine hydrochloride.[14]

-

Cell Viability Assays: Cell viability is assessed using methods like the MTT assay.

-

Apoptosis Detection: Apoptosis can be quantified using various techniques:

-

TUNEL Assay: To detect DNA fragmentation.[15]

-

Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3.

-

Western Blotting: To analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

-

Conclusion and Future Directions

L-serine hydrochloride is unequivocally a molecule of profound importance for the developing central nervous system. Its roles as a precursor for the NMDA receptor co-agonist D-serine, a building block for essential lipids, and a promoter of neuronal survival via the PI3K/Akt/mTOR pathway are well-documented. The severe neurological consequences of impaired L-serine biosynthesis further cement its significance.